![molecular formula C10H14ClF2N5 B12232598 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232598.png)
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of difluoromethyl and methyl groups attached to the pyrazole rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of Difluoromethyl and Methyl Groups: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like diethylaminosulfur trifluoride. The methyl group can be introduced through alkylation reactions.
Coupling Reaction: The final step involves coupling the two pyrazole rings through a methylene bridge, typically using a coupling reagent like formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The difluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity. Compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .
Neuropharmacology
Research has shown that pyrazole derivatives can act as modulators of neurotransmitter systems. The specific substitution patterns on the pyrazole ring can influence interactions with receptors involved in neurological disorders.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective properties of pyrazole compounds highlighted the potential of derivatives like this compound in models of neurodegenerative diseases. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, thereby offering a promising avenue for treating conditions such as Alzheimer's disease .
Agricultural Chemistry
Beyond medicinal applications, pyrazole derivatives are also explored in agricultural chemistry as potential agrochemicals. Their ability to inhibit specific enzymes involved in plant growth can be leveraged for developing herbicides or fungicides.
Case Study: Herbicidal Activity
Research has indicated that certain pyrazole compounds exhibit herbicidal properties by targeting key metabolic pathways in plants. The difluoromethyl substitution may enhance selectivity and potency against unwanted flora while minimizing impact on crop species .
Compound Name | Antitumor Activity (IC50 μM) | Neuroprotective Activity | Herbicidal Activity |
---|---|---|---|
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-methylmethanamine | 12 | Moderate | Low |
5-difluoromethyl-1-methylpyrazole | 8 | High | Moderate |
N-methyl-N'-(pyridin-2-yl)pyrazole | 15 | Low | High |
Synthesis Pathways
Step | Reagents/Conditions | Product |
---|---|---|
1 | Pyrazole synthesis via condensation | Intermediate pyrazole |
2 | Difluoromethylation | 1-(difluoromethyl)-pyrazole |
3 | Alkylation with methyl amine | Final product: 1-[...]-methanamine |
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Ethyl 3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate
Uniqueness
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both difluoromethyl and methyl groups on the pyrazole rings can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS Number: 1856075-47-2) is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C10H14ClF2N5 with a molecular weight of 277.70 g/mol. The structure features difluoromethyl and pyrazole groups, which are significant in influencing its biological interactions.
Antifungal Activity
Research has indicated that compounds with similar pyrazole structures exhibit notable antifungal properties. A study focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting that the difluoromethyl group may enhance bioactivity through specific interactions with fungal enzymes . The effectiveness was attributed to structural features that allow for hydrogen bonding and molecular docking capabilities with target sites in fungi.
Insecticidal and Bactericidal Properties
Pyrazole derivatives have been reported to possess insecticidal and bactericidal activities. For instance, compounds similar to the target compound have shown promise as effective agents against agricultural pests and pathogens, highlighting their potential utility in crop protection . The mechanism often involves disrupting metabolic pathways in pests, leading to their mortality.
Anticancer Potential
Recent studies have also explored the anticancer properties of pyrazole derivatives. Pyrazolo[1,5-a]pyrimidines, a related class, have demonstrated selective protein inhibition and cytotoxic effects against various cancer cell lines. This suggests that the target compound may share similar mechanisms of action, potentially inhibiting key enzymes involved in cancer progression .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in fungi and cancer cells, disrupting critical metabolic pathways.
- Molecular Interactions : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Structural Flexibility : The pyrazole moieties allow for conformational changes that can optimize interactions with various biological receptors.
Properties
Molecular Formula |
C10H14ClF2N5 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-4-2-8(14-16)6-13-7-9-3-5-17(15-9)10(11)12;/h2-5,10,13H,6-7H2,1H3;1H |
InChI Key |
SOGKEQRAMOWZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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